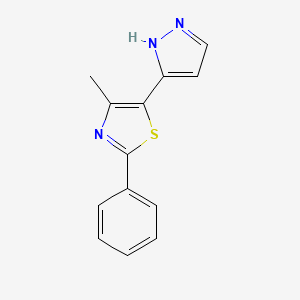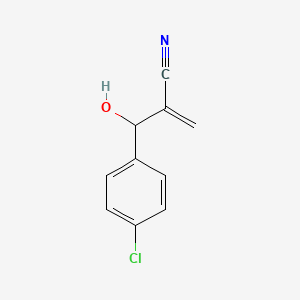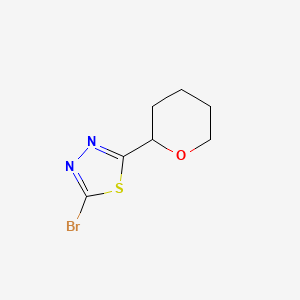
1-(4-Isopropylphenyl)-3,3-dimethyl-2-azetanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Isopropylphenyl)-3,3-dimethyl-2-azetanone is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
- Rhodium-Mediated C–C Bond Activation : Research demonstrates rhodium-assisted C–C bond activation in related compounds, suggesting applications in complex synthesis and material science. For instance, the elimination and migration of alkyl groups in azo ligands upon reaction with rhodium suggests potential for creating novel compounds through selective bond activation (Baksi et al., 2007).
- Heterocyclic Synthesis : Derivatives similar to the target compound have been used in synthesizing new azolotriazine and pyrazolo[3,4-d]pyridazine, indicating its role in developing new heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Al-Shiekh et al., 2004).
Material Science and Engineering
- Supramolecular Assemblies : Studies on supramolecular assemblies using related compounds underline potential applications in material science, particularly in designing new materials with specific properties (Arora & Pedireddi, 2003).
Environmental Applications
- Photocatalytic Degradation : The photocatalytic degradation of herbicides like isoproturon suggests potential environmental applications in water treatment and pollution control (López-Muñoz et al., 2013).
Advanced Synthesis Techniques
- Copper(I) Complexes as Catalysts : Research on copper(I) complexes for click reactions indicates potential applications in synthetic chemistry, particularly in facilitating efficient synthesis processes (Nakamura et al., 2011).
Properties
IUPAC Name |
3,3-dimethyl-1-(4-propan-2-ylphenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10(2)11-5-7-12(8-6-11)15-9-14(3,4)13(15)16/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUNCTOWNRMMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(C2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2981656.png)
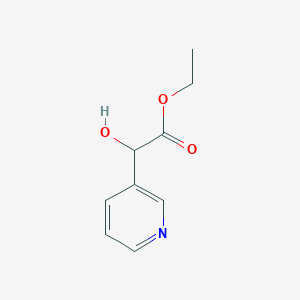
![Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2981659.png)
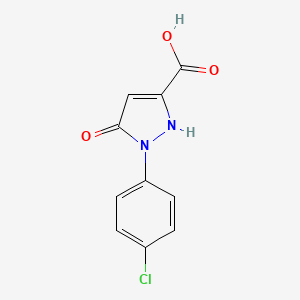
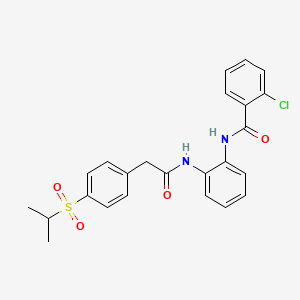
![2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2981666.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2981667.png)
